molecular formula C16H24BNO3 B1403629 3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2223028-80-4

3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1403629
CAS RN: 2223028-80-4
M. Wt: 289.2 g/mol
InChI Key: JFDQNCHUDZPCQJ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3CP5TMD) is a novel synthetic compound that is being studied for its potential applications in scientific research. This compound has been found to be a highly effective small molecule that can be used in a variety of biochemical and physiological experiments. It has a wide range of applications, including but not limited to, drug discovery, drug metabolism, and drug delivery.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used as an intermediate in the synthesis of complex molecules. Its structural and conformational properties have been studied through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations help in understanding its molecular structure and physicochemical properties (Huang et al., 2021).

Molecular Orbital Studies

  • The molecular electrostatic potential and frontier molecular orbitals of similar compounds have been investigated using DFT, which is crucial for understanding their reactivity and stability (Huang et al., 2021).

Role in Chemical Reactivity and Stability

  • The compound's derivatives exhibit interesting structural differences, influencing their chemical reactivity and stability. Ab initio calculations based on the HOMO and LUMO provide insights into these properties (Sopková-de Oliveira Santos et al., 2003).

Application in Medicinal Chemistry

  • Derivatives of this compound are used in the synthesis of medicinally important compounds, particularly in high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Catalysis and Asymmetric Reduction

  • The compound plays a role in catalytic processes, particularly in enantioselective borane reduction, which is important for creating chiral compounds in organic synthesis (Huang et al., 2011).

Use in Suzuki Coupling Reactions

  • It is used in Suzuki coupling reactions, a significant method in organic chemistry for creating carbon-carbon bonds, particularly in synthesizing heterocyclic compounds (Li et al., 2005).

properties

IUPAC Name

3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(11-18-10-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDQNCHUDZPCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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